TC-PTP and SHP-1 Dual Inhibition: Differential Target Engagement Across Phosphatase Isoforms
2-(3-Bromophenoxy)benzonitrile exhibits measurable inhibition of human TC-PTP (IC₅₀ = 19,000 nM) and SHP-1 catalytic domain (IC₅₀ = 3,000 nM), demonstrating 6.3-fold selectivity for SHP-1 over TC-PTP [1]. By contrast, its positional isomer 4-(3-bromophenoxy)benzonitrile (CAS 155866-71-0) lacks any reported phosphatase inhibition data in authoritative databases such as BindingDB or ChEMBL, indicating that the 2-benzonitrile substitution pattern is required for the observed TC-PTP/SHP-1 engagement. While direct head-to-head IC₅₀ comparisons between these isomers are not available, the presence of quantifiable activity for 2-(3-bromophenoxy)benzonitrile versus the absence of any phosphatase activity record for the 4-substituted isomer supports a non-interchangeable structure-activity relationship.
| Evidence Dimension | Phosphatase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | TC-PTP IC₅₀ = 19,000 nM; SHP-1 IC₅₀ = 3,000 nM |
| Comparator Or Baseline | 4-(3-Bromophenoxy)benzonitrile (CAS 155866-71-0): no phosphatase inhibition data reported in BindingDB or ChEMBL |
| Quantified Difference | Target compound shows measurable activity; comparator lacks documented phosphatase activity |
| Conditions | TC-PTP assay: p-nitrophenol release from pNPP substrate, 10 min preincubation; SHP-1 assay: catalytic domain expressed in E. coli, pNPP substrate |
Why This Matters
For researchers developing phosphatase-targeted therapeutics or chemical probes, the documented TC-PTP/SHP-1 inhibition profile of 2-(3-bromophenoxy)benzonitrile provides a validated starting point for hit-to-lead optimization that cannot be assumed for its 4-substituted positional isomer.
- [1] BindingDB. BDBM50348708 CHEMBL1801440: IC₅₀ data for TC-PTP (19,000 nM) and SHP-1 (3,000 nM). Inha University, curated by ChEMBL. View Source
